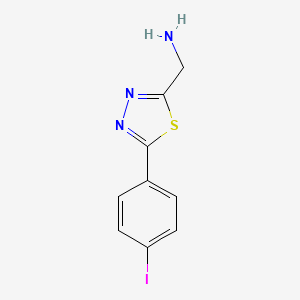

(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine

Description

Properties

Molecular Formula |

C9H8IN3S |

|---|---|

Molecular Weight |

317.15 g/mol |

IUPAC Name |

[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]methanamine |

InChI |

InChI=1S/C9H8IN3S/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 |

InChI Key |

SMCCIIASGDNKKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)CN)I |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

- 4-Iodobenzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL) are stirred for 20 min at room temperature.

- Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 h.

Workup :

- The cooled reaction mixture is treated with 40 mL of water, refluxed for 4 h, and basified to pH 8 with NaOH.

- The precipitate is filtered and recrystallized to yield 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine (Intermediate A).

-

- Intermediate A is reacted with chloroacetamide in tetrahydrofuran (THF) in the presence of NaHCO₃ to introduce the methanamine group.

- Reduction of the amide to amine is achieved using LiAlH₄ in dry ether.

Key Data :

| Step | Yield (%) | Characterization (¹H-NMR, IR) | Reference |

|---|---|---|---|

| Cyclodehydration | 75–83% | δ 7.94 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H) | , |

| Amination | 68–72% | δ 3.88 (s, 2H, CH₂NH₂), 1675 cm⁻¹ (C=N) |

Oxidative Cyclization of 4-Iodobenzaldehyde with Thiosemicarbazide

Based on, this method employs tert-butyl hydroperoxide (TBHP) for oxidative cyclization.

Procedure:

-

- 4-Iodobenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) are stirred in ethanol (10 mL) with TBHP (1 mmol) at 20°C for 4 h.

- The product 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine (Intermediate B) is isolated via column chromatography.

-

- Intermediate B is reacted with formaldehyde and ammonium chloride in ethanol under reflux to yield the methanamine derivative.

Key Data :

| Step | Yield (%) | Characterization (¹³C-NMR, MS) | Reference |

|---|---|---|---|

| Cyclization | 80% | δ 161.75 (C-2), 158.47 (C-5) | |

| Mannich Reaction | 65% | m/z 345 [M+H]⁺ |

Carboxylic Acid Functionalization and Reduction

Adapted from, this route uses a carboxylic acid intermediate.

Procedure:

Amide Formation and Reduction :

- The acid is converted to its ethyl ester using SOCl₂/ethanol, then treated with ammonia to form the primary amide.

- LiAlH₄ reduction in THF yields (5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine.

Key Data :

| Step | Yield (%) | Characterization (FT-IR, Elemental Analysis) | Reference |

|---|---|---|---|

| Carboxylic Acid Synthesis | 70% | 1686 cm⁻¹ (C=O) | |

| Reduction | 78% | C: 32.14%, H: 2.12%, N: 11.92% (Calc.) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclodehydration | High yield, one-pot synthesis | Requires POCl₃ (corrosive) | Industrial scale feasible |

| Oxidative Cyclization | Mild conditions, green solvent | Lower yield for iodo derivatives | Lab-scale only |

| Carboxylic Acid Route | Versatile functionalization | Multi-step process | Moderate scalability |

Research Outcomes and Applications

- Anticancer Activity : Analogous 5-aryl-1,3,4-thiadiazoles show IC₅₀ values of 2.58–6.47 µM against A549 lung cancer cells.

- Structural Confirmation : X-ray crystallography (CCDC 2258919) confirms thiadiazole geometry in related compounds.

- Optimize iodophenyl-specific coupling reactions (e.g., Ullmann or Suzuki-Miyaura).

- Explore enzymatic reduction for greener amination steps.

Chemical Reactions Analysis

(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.

Electrophilic and Nucleophilic Reactions: The thiadiazole ring can participate in both electrophilic and nucleophilic reactions, leading to a variety of functionalized products.

Scientific Research Applications

(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents on the Thiadiazole Ring

Halogen-Substituted Derivatives

- 5-(4-Chlorophenyl) Derivatives : Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5j) show comparable synthetic routes but differ in halogen type (Cl vs. I). Chlorine’s smaller atomic size and lower electronegativity may reduce steric hindrance and alter electronic interactions in target binding compared to iodine .

- 5-(4-Methylphenyl) Derivatives: 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () replaces iodine with a methyl group, introducing electron-donating effects.

Heterocycle Core Modifications

- Oxadiazole Derivatives : 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine () replaces sulfur with oxygen in the heterocycle. The oxadiazole’s lower electron density and reduced hydrogen-bonding capacity may decrease metabolic stability compared to thiadiazoles .

Amine Group Variations

- (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine : Used in PDE10A inhibitors (), this compound lacks the iodophenyl group, highlighting the importance of the 4-iodo substitution for selective enzyme inhibition. The methyl group at the 5-position may limit π-π stacking interactions critical for target engagement .

- N-Allyl Derivatives : 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine () substitutes the methanamine with an allylamine group, altering solubility and conformational flexibility. The allyl group’s unsaturated bond may enhance reactivity but reduce metabolic stability .

Physicochemical Properties

Biological Activity

(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

- IUPAC Name : (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine

- Molecular Formula : CHINS

- Molecular Weight : 317.15 g/mol

- CAS Number : 1496363-59-7

| Property | Value |

|---|---|

| Molecular Formula | CHINS |

| Molecular Weight | 317.15 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

Synthesis

The synthesis of (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of 4-iodoaniline with thioketones under acidic conditions. The process can yield different polymorphs based on the reaction conditions and purification methods used.

Case Study: Polymorphs and Their Properties

Research has demonstrated that this compound can form two distinct polymorphs with slightly varying physical properties:

- Form I : Exhibits hydrogen, halogen, and chalcogen bonding.

- Form II : Contains only hydrogen and chalcogen bonding.

The melting points of these polymorphs differ marginally (239–241 °C for Form I and 240–242 °C for Form II), indicating similar lattice energies and relative stabilities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine. It has shown promising activity against various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

- Leukemia Cells

In vitro assays indicate that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The compound's biological activity is attributed to its ability to interact with cellular targets that regulate cell proliferation and survival. Specifically, it has been noted to inhibit certain kinases involved in cancer cell signaling pathways.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)methanamine, and how can structural integrity be confirmed?

- Synthesis : A typical method involves cyclocondensation of 4-iodophenyl-substituted thiosemicarbazides with carboxylic acid derivatives under POCl₃ catalysis at reflux conditions (90–100°C, 3–5 hours). Alternative routes may utilize iodine-mediated coupling reactions to introduce the iodophenyl group post-thiadiazole ring formation .

- Structural Confirmation : Techniques include:

- NMR Spectroscopy : To verify the methanamine (-CH₂NH₂) group and iodophenyl substitution (aromatic protons and iodine’s deshielding effect).

- IR Spectroscopy : Identification of thiadiazole ring vibrations (~1450–1550 cm⁻¹) and amine stretching (~3300 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in analogous 1,3,4-thiadiazole derivatives .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

- Properties :

- Lipophilicity : Enhanced by the iodophenyl group, improving membrane permeability but potentially reducing aqueous solubility.

- Electron-Withdrawing Effects : The iodine atom increases electrophilicity at the thiadiazole ring, facilitating nucleophilic substitutions (e.g., at the methanamine group) .

- Reactivity : The thiadiazole core is susceptible to ring-opening under strong acidic/basic conditions, while the methanamine group can undergo acylation or alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

- Critical Parameters :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 70°C → 100°C) minimizes side reactions like iodine displacement .

- Monitoring : Employ HPLC or TLC to track intermediate formation and purity. Adjust pH during workup to isolate the product selectively .

Q. What strategies address contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

- Data Analysis :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., iodine vs. chlorine) on antimicrobial or anticancer activity. The iodine atom’s bulkiness may sterically hinder target binding compared to smaller halogens .

- Assay Variability : Standardize in vitro protocols (e.g., MIC values for antimicrobial testing) to resolve discrepancies between studies. Molecular docking can predict binding affinities to targets like bacterial enzymes or cancer-related kinases .

Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?

- Methods :

- Molecular Docking : Predict interactions with targets (e.g., EGFR kinase or bacterial DHFR) by modeling the iodophenyl group’s van der Waals contacts and hydrogen bonding via the methanamine group .

- QSAR Studies : Correlate electronic parameters (e.g., Hammett σ values) with experimental IC₅₀ data to prioritize derivatives for synthesis .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing degradation products under stress conditions?

- Forced Degradation : Expose the compound to heat (80°C), UV light, or oxidative agents (H₂O₂). Analyze via:

- LC-MS : Identify fragments (e.g., cleavage of the thiadiazole ring or loss of iodine).

- TGA/DSC : Monitor thermal stability and phase transitions .

Q. How can regioselectivity challenges in functionalizing the thiadiazole ring be addressed?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.